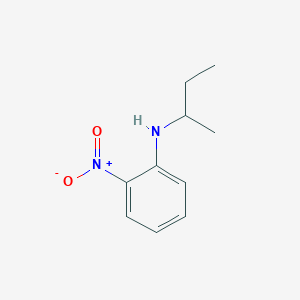

N-(sec-Butyl)-2-nitroaniline

Descripción general

Descripción

N-(sec-Butyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines Nitroanilines are characterized by the presence of a nitro group (-NO2) attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 2-nitroaniline with butan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

N-(sec-Butyl)-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the butan-2-yl group is replaced by other functional groups.

Oxidation: The aniline ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(butan-2-yl)-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinone derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Properties

N-(sec-Butyl)-2-nitroaniline exhibits significant antioxidant properties, making it valuable in various industrial applications. It functions by scavenging free radicals, thus preventing oxidative degradation in products such as lubricants, oils, and plastics. This property is particularly useful in high-temperature environments where oxidative stress is prevalent.

Biological Applications

Research has indicated that this compound may have protective effects against oxidative stress in biological systems. Its ability to stabilize free radicals can be explored in pharmaceutical formulations aimed at enhancing the stability of active ingredients.

Material Science

In materials science, this compound is utilized in the development of advanced polymers and composites. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.

Case Study 1: Antioxidant Efficacy

A study investigated the efficacy of this compound as an antioxidant in transformer oils. The results demonstrated a significant reduction in oxidation rates when the compound was added, thereby extending the operational life of the oils under thermal stress conditions.

| Parameter | Control Oil | Oil with this compound |

|---|---|---|

| Oxidation Rate (mg O₂) | 12.5 | 6.8 |

| Viscosity (cP) | 45 | 40 |

| Color Change | Significant | Minimal |

Case Study 2: Polymer Stability

Another research focused on the incorporation of this compound into epoxy resins. The modified resins showed enhanced thermal stability and reduced brittleness compared to unmodified counterparts.

| Sample Type | Tg (°C) | Flexural Strength (MPa) |

|---|---|---|

| Unmodified Epoxy | 55 | 90 |

| Modified Epoxy | 70 | 110 |

Mecanismo De Acción

The mechanism of action of N-(sec-Butyl)-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate receptor activity, contributing to its biological activities.

Comparación Con Compuestos Similares

Similar Compounds

N-(butan-2-yl)-2-aminoaniline: A reduction product of N-(sec-Butyl)-2-nitroaniline with similar structural features but different reactivity.

2-nitroaniline: A simpler nitroaniline compound without the butan-2-yl group, used as a precursor in the synthesis of this compound.

N-(butan-2-yl)-4-nitroaniline: A positional isomer with the nitro group at the 4-position instead of the 2-position.

Uniqueness

This compound is unique due to the presence of both the butan-2-yl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

N-(sec-Butyl)-2-nitroaniline is a compound of interest due to its potential biological activities, including antimicrobial, antitumor, and other pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is an aromatic amine with a nitro group attached to the second carbon of the aniline ring. The synthesis of this compound typically involves nitration of sec-butylaniline, which can be performed using various methods such as electrophilic aromatic substitution.

1. Antimicrobial Activity

Several studies have indicated that nitroanilines, including this compound, exhibit antimicrobial properties. A study demonstrated that nitro derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives ranged from 15.6 to 62.5 μg/mL against S. aureus .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15.6 - 62.5 | Staphylococcus aureus |

| Other Nitro Derivatives | 15 - 500 | Candida species |

2. Antitumor Activity

Research has also explored the antitumor potential of nitroaromatic compounds, including this compound. One study highlighted that certain nitro compounds demonstrated moderate cytotoxicity against cancer cell lines, with IC50 values around 21.8 μM . This suggests potential applications in cancer therapy, although further studies are needed to establish efficacy and safety.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 21.8 | Breast Cancer |

| Other Nitro Compounds | Varies | Various Cancer Types |

3. Toxicological Profile

Despite its potential therapeutic benefits, this compound exhibits toxicity upon prolonged exposure. It is classified as toxic if ingested or inhaled, with potential damage to organs . This necessitates careful handling and consideration in therapeutic applications.

The biological activities of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress in cells, leading to cell death in pathogens.

- Inhibition of Key Enzymes : Some studies suggest that nitro derivatives may inhibit enzymes critical for microbial survival or tumor growth.

Case Studies

- Antimicrobial Effectiveness : A study evaluated the effectiveness of several nitroanilines against resistant strains of bacteria. Results indicated that modifications in the nitro group influenced antimicrobial potency, with some derivatives outperforming traditional antibiotics .

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines showed that this compound had a significant cytotoxic effect compared to control groups, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

N-butan-2-yl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-8(2)11-9-6-4-5-7-10(9)12(13)14/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREOIGVTRISZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.